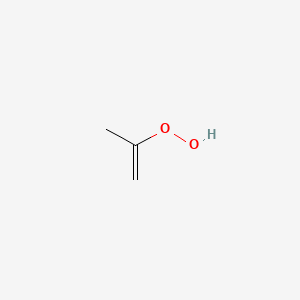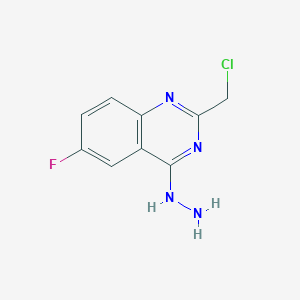
Methyl 2-hydroxy-4-methylidenehex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-4-methylidenehex-5-enoate is an organic compound with the molecular formula C8H12O3 It is a derivative of hexenoic acid and features both hydroxyl and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-methylidenehex-5-enoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxy-4-methylidenehex-5-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the aldol condensation of acetaldehyde with methyl acrylate, followed by a series of reduction and oxidation steps to introduce the hydroxyl and ester groups. This multi-step synthesis requires careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts such as solid acids or enzymes may be employed to enhance reaction rates and selectivity. Additionally, purification techniques such as distillation and crystallization are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-4-methylidenehex-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Methyl 2-oxo-4-methylidenehex-5-enoate.
Reduction: Methyl 2-hydroxy-4-methylidenehex-5-enol.
Substitution: Methyl 2-(substituted)-4-methylidenehex-5-enoate.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-4-methylidenehex-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-4-methylidenehex-5-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Methyl 2-hydroxy-4-methylidenehex-5-enoate can be compared with similar compounds such as:
Methyl 2-hydroxyhex-5-enoate: Lacks the methylidene group, resulting in different reactivity and properties.
Methyl 4-methylidenehex-5-enoate: Lacks the hydroxyl group, affecting its chemical behavior and applications.
The presence of both hydroxyl and methylidene groups in this compound makes it unique and versatile for various applications.
Propiedades
Número CAS |
183562-29-0 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-4-methylidenehex-5-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-6(2)5-7(9)8(10)11-3/h4,7,9H,1-2,5H2,3H3 |
Clave InChI |
SPGYCJULHRZDCX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC(=C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)


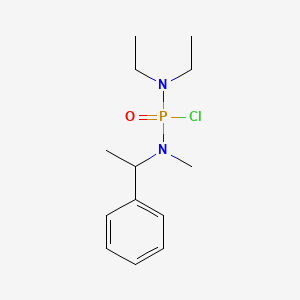
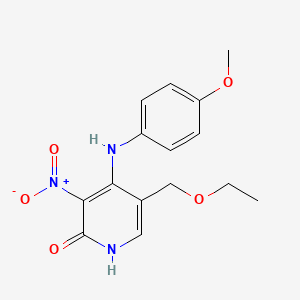
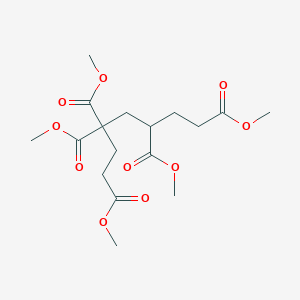

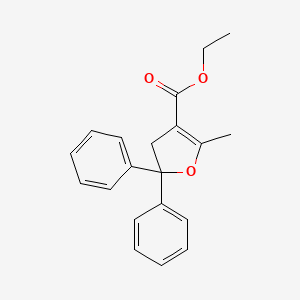
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)

